N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c1-17-11-12-19(15-22(17)26)28-25(31)24(30)27-16-23(29-13-4-5-14-29)21-10-6-8-18-7-2-3-9-20(18)21/h2-3,6-12,15,23H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUNUUUGCREXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanediamide Backbone: This can be achieved by reacting an appropriate diamine with an acyl chloride or anhydride under basic conditions.
Introduction of the Fluoro-Substituted Phenyl Ring: This step might involve a nucleophilic aromatic substitution reaction where a fluoro-substituted benzene derivative is reacted with a suitable nucleophile.
Attachment of the Naphthalene Moiety: This can be done through a Friedel-Crafts acylation reaction, where naphthalene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the Pyrrolidine Ring: This step might involve a reductive amination reaction where a ketone or aldehyde is reacted with pyrrolidine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This might involve the oxidation of the pyrrolidine ring to form a lactam.
Reduction: Reduction of the fluoro-substituted phenyl ring might lead to the formation of a hydroxy-substituted derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a lactam, while reduction could produce a hydroxy-substituted derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Naphthalene-Containing Heterocycles
Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one () share the naphthalene moiety but differ in core structure . These molecules are often designed for optical or antimicrobial applications. The target’s naphthalen-1-yl group (vs.
Table 2: Naphthalene Derivatives Comparison
Antimicrobial Naphthalene Derivatives
highlights (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine, which exhibits broad-spectrum antimicrobial activity . Unlike this Schiff base, the target compound’s ethanediamide linker and pyrrolidine group may reduce toxicity while maintaining potency. Fluorinated aromatic rings, as in the target, are known to enhance metabolic stability compared to nitro groups .
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, with CAS number 941872-08-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of substances known for their interaction with opioid receptors, which are critical in pain modulation and other physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The structure includes a fluorinated aromatic ring and a pyrrolidine moiety, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941872-08-8 |
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
Research indicates that compounds similar to this compound may act primarily as agonists at the mu-opioid receptor (MOR). This receptor is pivotal in mediating analgesic effects and modulating emotional responses to pain. The presence of the naphthalene and pyrrolidine groups suggests enhanced binding affinity and selectivity towards opioid receptors, potentially leading to increased potency compared to non-fluorinated analogs.
Analgesic Effects
Several studies have examined the analgesic properties of related compounds, demonstrating that modifications in the chemical structure can significantly influence efficacy and side effect profiles. For instance, fluorination at specific positions on the aromatic ring has been shown to enhance potency in pain relief applications.
Case Studies
- Study on Fluorinated Opioids : A study highlighted that fluorinated analogs exhibit increased binding affinities for MOR compared to their non-fluorinated counterparts. This suggests that this compound could be more effective in pain management scenarios.
- Psychoactive Properties : Another investigation into similar compounds indicated potential psychoactive effects, including euphoria and sedation, which are common with opioid receptor agonists. These findings necessitate careful consideration regarding the therapeutic use versus abuse potential.
Toxicological Profile
While specific toxicological data on this compound is limited, analogs have shown varying degrees of toxicity depending on receptor binding profiles and metabolic pathways. It is crucial to conduct comprehensive toxicological assessments to evaluate safety for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
